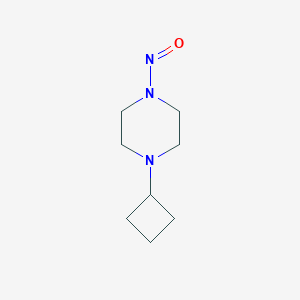

1-Cyclobutyl-4-nitrosopiperazine

Description

Structure

3D Structure

Properties

CAS No. |

61379-69-9 |

|---|---|

Molecular Formula |

C8H15N3O |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-cyclobutyl-4-nitrosopiperazine |

InChI |

InChI=1S/C8H15N3O/c12-9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7H2 |

InChI Key |

RBUGEGXEKARMNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)N=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Analytical Characterization of 1-Cyclobutyl-4-nitrosopiperazine: A Technical Guide for NDSRI Reference Standards

Executive Summary & Regulatory Context

The pharmaceutical industry is currently operating under stringent mandates established by the and to monitor, quantify, and mitigate Nitrosamine Drug Substance-Related Impurities (NDSRIs). NDSRIs are complex, mutagenic nitrosamines that share structural similarity with active pharmaceutical ingredients (APIs) or their synthetic precursors.

1-Cyclobutylpiperazine is a critical secondary amine building block, frequently utilized in the synthesis of histamine H3 receptor antagonists and other neuropharmacological agents[1]. Under specific manufacturing, formulation, or storage conditions, this secondary amine can undergo electrophilic nitrosation to form 1-cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9)[2]. To comply with regulatory Acceptable Intake (AI) limits[3], analytical laboratories require high-purity reference standards of this specific NDSRI for LC-MS/MS quantification. This whitepaper details two robust, self-validating synthetic methodologies to generate this standard, emphasizing the mechanistic causality behind each protocol.

Mechanistic Principles of Secondary Amine Nitrosation

The synthesis of 1-cyclobutyl-4-nitrosopiperazine relies on the N-nitrosation of its secondary amine precursor[4]. Unlike primary amines (which form unstable diazonium salts) or tertiary amines (which require complex dealkylative pathways), secondary amines react directly and efficiently with nitrosonium ions (

Fig 1. Electrophilic nitrosation pathway of 1-cyclobutylpiperazine to form the NDSRI.

The reaction is driven by the nucleophilic attack of the piperazine nitrogen on the electrophilic

-

Aqueous Nitrosation: Utilizes sodium nitrite (

) in the presence of a strong acid (e.g., HCl). The acid protonates nitrous acid ( -

Anhydrous Nitrosation: Utilizes alkyl nitrites (e.g., tert-butyl nitrite) in organic solvents. This proceeds via a transnitrosation mechanism, transferring the nitroso group directly to the secondary amine without requiring aqueous biphasic conditions[2],[4].

Experimental Protocols

The following protocols have been designed as self-validating systems. The causality behind each physical manipulation is explicitly stated to ensure experimental reproducibility and scientific integrity.

Method A: Aqueous Acidic Nitrosation ( / HCl)

This method is highly scalable and cost-effective, ideal for water-soluble amine salts such as .

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1-cyclobutylpiperazine dihydrochloride (10.0 mmol, 2.13 g) in 20 mL of 0.5 M HCl.

-

Causality: The dihydrochloride salt ensures complete dissolution in the aqueous phase[5]. The excess acid maintains the low pH required for

protonation.

-

-

Thermal Control: Chill the reaction flask to 0–5 °C using an ice-water bath.

-

Causality: Nitrous acid is thermally unstable. Maintaining near-freezing temperatures prevents its decomposition into volatile

gases, ensuring stoichiometric efficiency.

-

-

Reagent Addition: Dissolve sodium nitrite (12.0 mmol, 0.83 g) in 5 mL of deionized water. Add this solution dropwise over 15 minutes to the chilled amine solution.

-

Causality: Dropwise addition prevents exothermic spikes and localized concentration gradients that could lead to over-nitrosation or degradation.

-

-

Incubation: Stir at 0–5 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

-

Quenching & Extraction: Adjust the pH to ~8.0 using saturated aqueous

. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).-

Causality: The target NDSRI is a neutral, lipophilic molecule. Neutralizing the aqueous phase ensures the nitrosamine partitions entirely into the organic DCM layer, leaving inorganic salts (

,

-

-

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography (EtOAc/Hexanes gradient).

Method B: Anhydrous Organic Nitrosation (tert-Butyl Nitrite)

This method is preferred when avoiding aqueous waste streams or when working with the free base form of the amine in organic solvents[4].

Fig 2. Step-by-step experimental workflow for the anhydrous nitrosation method.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1-cyclobutylpiperazine free base (10.0 mmol, 1.40 g) in 20 mL of anhydrous DCM under a nitrogen atmosphere.

-

Reagent Addition: Add tert-butyl nitrite (15.0 mmol, 1.78 mL) dropwise at room temperature.

-

Causality:tert-Butyl nitrite acts as an organic-soluble

donor. The lack of water prevents side-hydrolysis reactions[2].

-

-

Catalysis: Add a catalytic amount of glacial acetic acid (1.0 mmol, 57 µL).

-

Causality: While secondary amines can react directly with alkyl nitrites, mild acid catalysis significantly accelerates the transnitrosation step by activating the nitrite oxygen[4].

-

-

Incubation: Stir at room temperature for 4–6 hours.

-

Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The byproduct, tert-butanol, is volatile and is removed during evaporation. Purify the crude residue via silica gel chromatography.

Quantitative Data Summaries

The following table summarizes the comparative metrics of both synthetic routes to assist researchers in selecting the optimal protocol for their laboratory infrastructure.

| Parameter | Method A (Aqueous | Method B (Anhydrous t-BuONO) |

| Typical Yield | 75% – 85% | 80% – 90% |

| Reaction Time | 3 – 4 hours | 4 – 6 hours |

| Primary Byproducts | Inorganic salts ( | tert-Butanol (volatile) |

| Substrate State | Optimal for Amine HCl Salts | Optimal for Amine Free Base |

| Scalability | High (Cost-effective reagents) | Medium (Higher reagent cost) |

| Environmental Impact | Aqueous heavy-metal-free waste | VOC emissions (t-BuOH) |

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized reference standard, the following analytical self-validation system must be employed to confirm the identity and purity of 1-cyclobutyl-4-nitrosopiperazine:

-

TLC Monitoring (In-Process): Use a Ninhydrin stain. The secondary amine precursor will stain intensely (typically purple/pink). As the reaction progresses, the spot will disappear. The product, 1-cyclobutyl-4-nitrosopiperazine, lacks an N-H bond and is Ninhydrin-negative, but will be clearly visible under short-wave UV (254 nm).

-

LC-MS (ESI+): The exact mass of 1-cyclobutyl-4-nitrosopiperazine (

) is 169.12 Da. Expect a strong -

1H NMR (400 MHz,

): Crucial Diagnostic Feature: The N-N=O functional group exhibits significant double-bond character due to resonance. This causes restricted rotation around the N-N bond at room temperature. Consequently, the piperazine ring protons adjacent to the nitrosamine nitrogen will split into two distinct sets of multiplets (representing the E and Z conformers). The presence of this restricted rotation splitting pattern is the definitive proof of successful N-nitrosation.

References

-

Control of Nitrosamine Impurities in Human Drugs | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL:[Link]

-

An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Covalent Inhibition of the Histamine H3 Receptor Source: MDPI URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CAS 799557-65-6: 1-cyclobutylpiperazine dihydrochloride [cymitquimica.com]

Spectral Analysis of 1-Cyclobutyl-4-nitrosopiperazine: A Comprehensive Guide to NMR, IR, and MS Methodologies

Executive Summary & Mechanistic Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated a paradigm shift in pharmaceutical impurity profiling. 1-Cyclobutyl-4-nitrosopiperazine (

To accurately identify and quantify this molecule, analysts must understand the fundamental causality behind its spectral behavior. The N-NO bond is not a simple single bond; it participates in strong resonance (

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Signal Splitting

In standard room-temperature

Variable Temperature (VT) NMR Protocol: A Self-Validating System

To definitively prove that the observed signal splitting is due to rotamerism rather than the presence of a structural isomer or impurity, a Variable Temperature (VT) NMR experiment must be executed[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of 1-cyclobutyl-4-nitrosopiperazine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

). -

Baseline Acquisition: Acquire standard

and -

Thermal Titration: Increment the probe temperature in 10 K steps, allowing 5 minutes for thermal equilibration at each step, up to 373 K (100 °C).

-

Coalescence Observation: As thermal energy overcomes the rotational barrier of the N-NO bond, the exchange rate increases. Observe the line broadening and subsequent coalescence of the split piperazine signals into time-averaged singlets[3].

-

Reversibility Check: Cool the sample back to 298 K and re-acquire the spectrum to confirm the return of the split signals, validating that no thermal degradation occurred.

Figure 1: Mechanistic pathway of N-NO restricted rotation and its effect on NMR signal coalescence.

Table 1: Expected NMR Spectral Assignments (298 K, )

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment / Causality |

| 3.80 – 4.30 | Multiplets | Piperazine | |

| 2.30 – 2.80 | Multiplets | Piperazine | |

| 1.60 – 2.10 | Multiplets | Cyclobutyl ring protons ( | |

| 45.0 – 55.0 | Split Singlets | Piperazine carbons (C3, C5). Highly deshielded by N-NO. | |

| 58.0 – 62.0 | Singlet | Cyclobutyl methine carbon (C1'). |

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of the nitrosamine functional group. The strong dipole moments of the N=O and N-N bonds yield highly characteristic vibrational frequencies.

Causality of Vibrational Modes

The N=O stretching vibration in nitrosamines is typically observed as a strong band in the 1408–1486 cm⁻¹ region[4]. The exact frequency is modulated by the degree of resonance; greater double-bond character in the N-N bond slightly weakens the N=O bond, shifting it lower than a standard aliphatic nitroso stretch. The corresponding N-N stretching vibration appears between 1035–1154 cm⁻¹[5].

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |

| ~1410 – 1480 | Strong | Confirms the presence of the nitroso group[4]. | |

| ~1050 – 1150 | Medium-Strong | Confirms the nitrosamine N-N linkage[5]. | |

| ~2800 – 2950 | Medium | Aliphatic stretches from cyclobutyl and piperazine rings. |

Mass Spectrometry (MS) & Ionization Strategy

Ionization Causality: Why ESI over APCI?

While low-mass, volatile nitrosamines (e.g., NDMA) are traditionally analyzed using Atmospheric Pressure Chemical Ionization (APCI), complex NDSRIs like 1-cyclobutyl-4-nitrosopiperazine exhibit higher sensitivity and lower background interference when analyzed via Electrospray Ionization (ESI) in positive mode[6][7]. The causality lies in the basicity of the molecule: the tertiary amine at the N1 position (attached to the cyclobutyl ring) acts as a strong proton acceptor in an acidic mobile phase, readily forming the

Fragmentation Causality

Upon subjecting the

LC-MS/MS Method Development Protocol

-

Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column to ensure sharp peak shapes and resolve the NDSRI from the active pharmaceutical ingredient (API).

-

Mobile Phase: Use an acidic aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., 0.1% Formic Acid in Methanol) to promote efficient protonation of the N1 tertiary amine[7].

-

Source Optimization: Set the ESI source to positive mode. Optimize the capillary voltage and desolvation temperature to maximize the yield of the

170.1 precursor. -

MRM Tuning: Isolate

170.1 in Q1. Apply a collision energy sweep (typically 15-30 eV) in Q2 using Argon or Nitrogen collision gas to maximize the abundance of the

Figure 2: LC-MS/MS MRM workflow for the selective ionization and fragmentation of the NDSRI.

Table 3: Optimized LC-MS/MS MRM Parameters

| Parameter | Value / Assignment |

| Ionization Mode | ESI Positive ( |

| Precursor Ion (Q1) | |

| Quantifier Product Ion (Q3) | |

| Qualifier Product Ion (Q3) | |

| Typical Collision Energy (CE) | 18 – 25 eV |

References

-

[4] Ultraviolet and Infrared Spectra of Some Nitrosamines. pw.edu.pl. Available at:

-

[6] Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at:

-

[7] Simultaneous Quantitation of N-nitrosamines and NDSRI in API and Formulation by Using a DUIS Ionization Source in LC-MS/MS. Shimadzu. Available at:

-

[2] New Reactions and Synthetic Strategies: Radical Functionalization and Transnitrosation. eScholarship. Available at:

-

[5] Simultaneous nitrosylation and N-nitrosation of a Ni-thiolate model complex of Ni-containing SOD. PMC. Available at:

-

[3] Hindered internal rotation and intermolecular interactions. ias.ac.in. Available at:

-

[1] Restricted rotation in five-membered cyclic nitrosamine compounds: DFT investigation of structural, energetic and kinetics properties. ResearchGate. Available at:

-

[8] Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. ias.ac.in [ias.ac.in]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Simultaneous nitrosylation and N-nitrosation of a Ni-thiolate model complex of Ni-containing SOD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. Simultaneous Quantitation of N-nitrosamines and NDSRI in API and Formulation by Using a DUIS Ionization Source in LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Enigmatic Profile of 1-Cyclobutyl-4-nitrosopiperazine: A Technical Guide for Researchers

An In-Depth Exploration of Potential Biological Activities, Toxicological Concerns, and Analytical Methodologies

Authored by: Your Senior Application Scientist

Abstract

1-Cyclobutyl-4-nitrosopiperazine (CBNP) is a nitrosoamine compound of significant interest within the pharmaceutical and toxicological fields.[1][2] As a derivative of the piperazine scaffold, a common motif in drug development, CBNP is primarily recognized as a potential genotoxic impurity in drug substances.[1][2][3] This technical guide provides a comprehensive overview of the potential biological activities of 1-Cyclobutyl-4-nitrosopiperazine, framed within the broader context of the well-established toxicological profile of N-nitroso compounds. We will delve into its likely mechanisms of action, present methodologies for its detection and risk assessment, and offer insights for researchers and drug development professionals.

Introduction: The Double-Edged Sword of the Nitroso Group

N-nitroso compounds (NOCs) are a class of chemicals characterized by a nitroso group (-N=O) attached to a nitrogen atom.[4][5] First identified over six decades ago, they are recognized for their potent carcinogenic and mutagenic properties.[4][6] These compounds can form endogenously in the human body from the reaction of nitrites with amines or amides, particularly in acidic environments like the stomach.[4][5] The International Agency for Research on Cancer (IARC) classifies many N-nitroso compounds as probable or confirmed human carcinogens.[4]

1-Cyclobutyl-4-nitrosopiperazine (Molecular Formula: C9H17N3O, CAS: 61379-66-6) belongs to the N-nitrosamine subclass.[2][7][8] Its structure, featuring a cyclobutyl group attached to a nitrosated piperazine ring, raises significant questions about its biological behavior and potential health risks. While specific biological activity studies on this exact molecule are not extensively published, a robust understanding can be extrapolated from the vast body of research on related N-nitroso compounds.

Table 1: Physicochemical Properties of 1-Cyclobutyl-4-nitrosopiperazine

| Property | Value | Source |

| CAS Number | 61379-66-6 | [2][7] |

| Molecular Formula | C9H17N3O | [2][7][8] |

| Molecular Weight | 183.25 g/mol | [7][8] |

| IUPAC Name | 1-cyclopentyl-4-nitrosopiperazine | [7] |

| Appearance | Colorless to Yellow to Orange clear liquid | |

| Purity | >95.0% (GC) |

The Predominant Biological Activity: Genotoxicity and Carcinogenicity

The primary and most concerning biological activity of N-nitroso compounds, including 1-Cyclobutyl-4-nitrosopiperazine, is their capacity to induce genetic mutations and subsequently, cancer.[9][10]

Mechanism of Genotoxicity

N-nitrosamines are not directly genotoxic. They require metabolic activation to exert their DNA-damaging effects.[9] This process is a critical area of study for understanding their carcinogenicity.

Metabolic Activation Pathway:

-

Enzymatic Hydroxylation: The initial and rate-limiting step is the α-hydroxylation of the carbon atom adjacent to the N-nitroso group, primarily mediated by Cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP2A6.[9]

-

Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxynitrosamine.

-

Spontaneous Decomposition: The intermediate spontaneously decomposes to yield a reactive electrophilic species, a diazonium ion.

-

DNA Adduct Formation: The highly reactive diazonium ion can then alkylate nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include O6-methylguanine and 3-methyladenine.[9]

-

Mutagenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes (e.g., tumor suppressor genes, oncogenes) can initiate carcinogenesis.[9]

Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Organ-Specific Carcinogenicity

The target organ for N-nitroso compound-induced cancer can vary depending on the specific chemical structure and the administered dose.[11] For many nitrosamines, the liver is a primary target, exhibiting hepatocellular carcinomas and hemangioendotheliomas in animal studies.[11] However, tumors of the esophagus, kidneys, and respiratory tract have also been observed.[11][12] The specific organotropism of 1-Cyclobutyl-4-nitrosopiperazine has not been determined, but it is plausible that it would follow a similar pattern to other N-nitrosopiperazines.

A Hypothetical Biological Activity: Interference with Nitric Oxide Signaling

While the genotoxic profile of N-nitrosamines is well-established, there is some evidence to suggest other potential biological activities. Research on the closely related compound, 1-Cyclopentyl-4-nitrosopiperazine, indicates it may interfere with nitric oxide (NO) signaling pathways.[13] Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and the immune response.[13]

It is conceivable that 1-Cyclobutyl-4-nitrosopiperazine could also modulate NO signaling, although this remains a hypothesis pending experimental verification. The mechanism could involve direct interaction with soluble guanylate cyclase (sGC), the primary receptor for NO, or interference with NO synthase (NOS) enzymes.

Caption: Hypothetical interference of 1-Cyclobutyl-4-nitrosopiperazine with the nitric oxide signaling pathway.

Experimental Protocols for Assessing Biological Activities

For researchers investigating the potential biological effects of 1-Cyclobutyl-4-nitrosopiperazine, a tiered approach to testing is recommended, starting with in vitro assays and progressing to in vivo models if warranted.

In Vitro Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for mutagenicity.

-

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

-

Protocol Outline:

-

Prepare various concentrations of 1-Cyclobutyl-4-nitrosopiperazine.

-

In separate tubes, mix the test compound, the bacterial strain, and either S9 mix or a control buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies and compare to the negative control. A significant, dose-dependent increase in revertants indicates mutagenicity.

-

-

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage.

-

Principle: Mammalian cells (e.g., CHO, V79, TK6) are treated with the test compound. Chromosomal damage can lead to the formation of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) during cell division.

-

Protocol Outline:

-

Culture mammalian cells to an appropriate confluency.

-

Expose the cells to various concentrations of 1-Cyclobutyl-4-nitrosopiperazine for a defined period.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

-

-

In Vivo Carcinogenicity Studies

Due to the ethical considerations and resource intensity of in vivo carcinogenicity studies, these should only be undertaken after careful consideration of in vitro data and potential human exposure.

-

Rodent Carcinogenicity Bioassay:

-

Principle: Long-term (typically 2 years) administration of the test compound to rodents (usually rats and mice) to assess tumor development.

-

Protocol Outline:

-

Select appropriate rodent strains.

-

Administer 1-Cyclobutyl-4-nitrosopiperazine at multiple dose levels (and a control) via a relevant route of exposure (e.g., gavage, drinking water).

-

Monitor the animals for clinical signs of toxicity and tumor formation throughout the study.

-

At the end of the study, perform a complete necropsy and histopathological examination of all major organs and tissues.

-

Statistically analyze the incidence of tumors in the treated groups compared to the control group.

-

-

Analytical Methodologies for Detection

Given that 1-Cyclobutyl-4-nitrosopiperazine is considered a potential pharmaceutical impurity, sensitive and specific analytical methods for its detection and quantification are crucial.[1][3]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for trace-level analysis of nitrosamine impurities.

-

Principle: The compound is separated from the sample matrix by HPLC and then detected by a mass spectrometer operating in tandem mode (MS/MS), which provides high selectivity and sensitivity.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile and thermally stable nitrosamines.

Risk Assessment and Mitigation in Drug Development

The presence of N-nitrosamine impurities in pharmaceutical products is a major concern for regulatory agencies worldwide.[14] A thorough risk assessment is required to identify potential sources of nitrosamine formation during the manufacturing process of an active pharmaceutical ingredient (API).

Potential Sources of Nitrosamine Formation:

-

Contamination of starting materials or reagents with nitrites.

-

The use of solvents that can degrade to form secondary or tertiary amines.

-

Degradation of the API itself under certain storage conditions.

Mitigation Strategies:

-

Careful selection and testing of raw materials.

-

Optimization of the synthetic process to avoid conditions that favor nitrosamine formation (e.g., acidic pH, high temperatures).

-

Implementation of appropriate purification steps to remove any nitrosamine impurities.

-

Use of antioxidants or nitrosamine scavengers in the formulation.

Conclusion and Future Directions

While direct biological data for 1-Cyclobutyl-4-nitrosopiperazine is limited, the extensive knowledge of the N-nitroso class of compounds provides a strong foundation for predicting its biological activities. The overwhelming evidence points towards this compound being a genotoxic and potentially carcinogenic agent, a characteristic that necessitates stringent control when it is identified as a pharmaceutical impurity.

Future research should focus on:

-

In vitro genotoxicity testing of 1-Cyclobutyl-4-nitrosopiperazine to confirm its mutagenic potential.

-

Metabolic studies to identify the specific CYP enzymes involved in its activation.

-

Investigation into its potential to modulate nitric oxide signaling to explore any non-genotoxic biological activities.

For professionals in drug development, a proactive approach to risk assessment and the implementation of robust analytical methods are paramount to ensure the safety and quality of pharmaceutical products.

References

- N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23). Vertex AI Search.

- Jain D., Chaudhary P., Varshney N., Janmeda P. (2020, October 1). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.

- Carcinogenicity of N-Nitroso Compounds. Karger Publishers.

- N-NITROSO COMPOUNDS. Delaware Health and Social Services.

- Lijinsky W. (1984). Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. PubMed.

- 1-Cyclopentyl-4-nitrosopiperazine | 61379-66-6. (2023, August 16). Smolecule.

- Saleem, M., & Ali, A. (2023).

- Sharma, A., et al. (2025, July 25). Pharmaceutical Nitrosamines: A Comprehensive Review of Health Risks, Detection, Mitigation Strategies Supplemented with CYP450 Interactions as Molecular Simulations for Mechanistic Insight into Carcinogenicity.

- N-Nitroso Piperazine Monomer. Manasa Life Sciences.

- 1-Cyclopentyl-4-nitrosopiperazine|CAS 61379-66-6. Benchchem.

- 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O | CID 15895852. PubChem.

- 1-Cyclopentyl-4-nitrosopiperazine | 61379-66-6 | TCI (Shanghai) Development Co., Ltd. TCI Chemicals.

- 1-Cyclopentyl-4-nitrosopiperazine (CPNP). Manasa Life Sciences.

- Olajos, E. J. (1977). Biological interactions of N-nitroso compounds: a review. PubMed.

- A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis.

- Cricchio, R., et al. (1976, February 26). United States Patent.

- 1-Cyclopentyl-4-nitrosopiperazine| CAS NO: 61379-66-6 | In Stock. Aquigen Bio Sciences.

- 1-CYCLOPENTYL-4-NITROSOPIPERAZINE. precisionFDA.

- 1-Amino-4-methylpiperazine synthesis. ChemicalBook.

Sources

- 1. 1-Cyclopentyl-4-nitrosopiperazine|CAS 61379-66-6 [benchchem.com]

- 2. 1-Cyclopentyl-4-nitrosopiperazine (CPNP) | Manasa Life Sciences [manasalifesciences.com]

- 3. 1-Cyclopentyl-4-nitrosopiperazine| CAS NO: 61379-66-6 | In Stock [aquigenbio.com]

- 4. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpaonline.com [ajpaonline.com]

- 11. karger.com [karger.com]

- 12. dhss.delaware.gov [dhss.delaware.gov]

- 13. Buy 1-Cyclopentyl-4-nitrosopiperazine | 61379-66-6 [smolecule.com]

- 14. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]

1-Cyclobutyl-4-nitrosopiperazine literature review

The following technical guide details the characterization, formation, toxicological assessment, and control of 1-Cyclobutyl-4-nitrosopiperazine , a high-potency nitrosamine impurity.

Control, Analysis, and Risk Mitigation in Pharmaceutical Development

Executive Summary

1-Cyclobutyl-4-nitrosopiperazine (CBNP) is a mutagenic impurity belonging to the "Cohort of Concern" (CoC) class of nitrosamines.[1] It is structurally analogous to 1-cyclopentyl-4-nitrosopiperazine (CPNP), a known contaminant in rifapentine. CBNP typically arises as a process impurity in the synthesis of Active Pharmaceutical Ingredients (APIs) utilizing 1-cyclobutylpiperazine as a building block—common in Histamine H3 receptor antagonists and certain kinase inhibitors.

This guide provides a self-validating framework for identifying, quantifying, and mitigating CBNP to meet stringent regulatory requirements (FDA/EMA/ICH M7).

Part 1: Chemical Identity & Formation Mechanism

Chemical Identity

-

IUPAC Name: 1-Cyclobutyl-4-nitrosopiperazine

-

CAS Number: 61379-69-9

-

Molecular Formula: C

H -

Molecular Weight: 169.22 g/mol

-

Structural Class: Cyclic Nitrosamine (Piperazine derivative)

Mechanism of Formation CBNP is formed via the N-nitrosation of the secondary amine precursor, 1-cyclobutylpiperazine. This reaction is acid-catalyzed and requires a nitrosating agent (nitrite source).

Critical Reaction Pathway:

-

Precursor Accumulation: Residual 1-cyclobutylpiperazine (unreacted reagent or degradation product) remains in the reaction mixture.

-

Nitrosating Source: Introduction of sodium nitrite (NaNO

), nitrous acid (generated in situ), or nitro-containing reagents (e.g., tert-butyl nitrite). -

Catalysis: Acidic conditions (pH < 4) protonate the nitrite to form the nitrosonium ion (

), which attacks the nucleophilic nitrogen of the piperazine ring.

DOT Diagram: Formation Pathway The following diagram illustrates the critical control points where formation occurs.

Figure 1: Mechanistic pathway for the formation of CBNP from secondary amine precursors.

Part 2: Toxicological Assessment & Regulatory Limits

Cohort of Concern Classification Like its analog 1-cyclopentyl-4-nitrosopiperazine (CPNP), CBNP is classified within the Cohort of Concern under ICH M7(R2). These compounds are high-potency mutagenic carcinogens.

Read-Across Strategy (CPNP as Surrogate) In the absence of compound-specific carcinogenicity data for CBNP, regulatory bodies (FDA/EMA) accept a read-across approach using a structurally similar surrogate with robust toxicological data.

-

Rationale: Both share the N-nitroso-piperazine core and a cycloalkyl substituent. The cyclobutyl ring (4-membered) is structurally distinct but electronically similar to the cyclopentyl ring (5-membered) regarding the nitroso group's reactivity.

Acceptable Intake (AI) Calculation

-

Default Class Limit: 18 ng/day (most conservative for N-nitrosamines without specific data).

-

CPNP Specific Limit: The FDA established an interim limit for CPNP in Rifapentine of 0.1 ppm (approx. 60 ng/day based on max dose) due to medical necessity, but the theoretical safety-based AI is often lower.

-

Recommended Limit for CBNP: Unless compound-specific Ames test (negative) or transgenic rodent data is generated, you must control CBNP to the 18 ng/day or 26.5 ng/day threshold.

Table 1: Regulatory Limit Framework

| Parameter | Value / Standard | Justification |

| Classification | Class 1 (Known Mutagen) | Presence of N-nitroso group on secondary amine. |

| Default AI | 18 ng/day | Conservative limit for nitrosamines (CPCA Category 1). |

| Concentration Limit | AI / MDD | Calculated based on Maximum Daily Dose (MDD) of the API. |

| Example (MDD = 1g) | 0.018 ppm (18 ppb) | Extremely low limit requiring sensitive LC-MS/MS. |

Part 3: Analytical Methodology (LC-MS/MS)

Standard HPLC-UV is insufficient for the ppb-level detection required. LC-MS/MS (Triple Quadrupole) in MRM mode is the mandatory standard.

1. Method Development Strategy

-

Ionization: Electrospray Ionization (ESI) in Positive mode (+).

-

Precursor Ion: [M+H]

= 170.1 m/z. -

Fragmentation Pattern: N-nitrosamines typically fragment via loss of the NO radical (-30 Da) or ring cleavage.

2. Predicted MRM Transitions

-

Quantifier: 170.1

140.1 (Loss of NO). -

Qualifier: 170.1

112.1 (Ring fragmentation/loss of C -

Note: Exact transitions must be optimized using a reference standard.

3. Sample Preparation Protocol

Objective: Eliminate matrix interference and enrich the analyte.

-

Dissolution: Dissolve API (100 mg) in 5 mL Methanol/Water (50:50).

-

Extraction (if matrix effects are high): Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Solid Phase Extraction (SPE) with HLB cartridges.

-

Filtration: 0.22

m PTFE filter (Do not use Nylon filters as they can adsorb nitrosamines).

DOT Diagram: Analytical Workflow

Figure 2: Step-by-step analytical workflow for trace quantification of CBNP.

Part 4: Control & Mitigation Strategies

To ensure the drug product remains below the 18 ng/day limit, a multi-tiered control strategy is required.

1. Upstream Control (Synthesis)

-

Scavengers: Add Ascorbic Acid or Alpha-Tocopherol during steps involving nitrosating agents. These antioxidants reduce Nitrosonium ions (

) back to NO, preventing reaction with the amine. -

pH Management: Maintain pH > 7 during aqueous workups if nitrite is present. Nitrosation is kinetically negligible in basic conditions.

-

Amine Purging: Ensure the starting material (1-cyclobutylpiperazine) is fully consumed or washed out before any step involving nitrites (e.g., diazotization steps or use of sodium nitrite).

2. Excipient Selection

-

Low-Nitrite Excipients: Screen fillers (MCC, Lactose) for nitrite content. Nitrites in excipients can react with residual amines in the solid state (Drug Product) to form NDSRIs.

-

Packaging: Avoid nitrocellulose-based lidding foils which can off-gas nitrogen oxides.

References

-

European Medicines Agency (EMA). Nitrosamine impurities in specific medicines (Rifampicin/Rifapentine). (2021).[1][4][5] Link

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3] (2021).[1][4][5] Link

-

U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[6][7] (2023).[6] Link

-

World Health Organization (WHO). Update on Nitrosamine Impurity found in TB Drug Rifapentine (CPNP). (2020).[1][2][3][4][6][7][8] Link

-

Lhasa Limited. Developing Structure-Activity Relationships for N-Nitrosamine Activity (Read-Across). (2021).[1][4][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Developing Structure-activity Relationships For N-nitrosamine Activity | Lhasa Limited [lhasalimited.org]

- 5. PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620 [data.epo.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. fda.gov [fda.gov]

- 8. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Profiling of 1-Cyclobutyl-4-nitrosopiperazine: A Mechanistic Guide to NDSRI Risk Assessment

Executive Summary

The pharmaceutical industry is currently navigating a paradigm shift in the control of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Following the widespread recall of therapeutics contaminated with mutagenic N-nitrosamines, regulatory bodies (FDA, EMA) have mandated rigorous risk assessments for all secondary and tertiary amine-containing APIs [1].

1-Cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9) represents a complex NDSRI. It is an N-nitroso derivative of 1-cyclobutylpiperazine, a structural motif frequently utilized in neuropharmacological and antihistamine drug development. Because empirical in vivo carcinogenicity data for such specific, complex NDSRIs is often unavailable, the industry relies on advanced theoretical chemistry and quantum mechanical (QM) modeling [2]. This whitepaper details the theoretical framework, computational methodologies, and causal logic required to predict the toxicological and physicochemical profile of 1-Cyclobutyl-4-nitrosopiperazine.

Molecular Architecture & Mechanistic Concern

1-Cyclobutyl-4-nitrosopiperazine consists of a central piperazine ring, substituted at N1 with a cyclobutyl group and at N4 with a nitroso (-N=O) group.

The primary toxicological concern for N-nitrosamines is their metabolic activation by Cytochrome P450 (CYP450) enzymes—specifically CYP2E1 [3]. The activation mechanism relies on the presence of

-

-Hydroxylation: CYP450 oxidizes one of the methylene carbons (

-

Cleavage: The resulting

-hydroxynitrosamine is highly unstable and spontaneously cleaves, releasing an aldehyde and water. -

Diazonium Formation: This cleavage yields a highly electrophilic alkyl diazonium ion.

-

DNA Alkylation: The diazonium ion acts as an ultimate carcinogen, alkylating nucleobases (primarily Guanine and Adenine), leading to GC

AT transition mutations [4].

While the cyclobutyl group adds steric bulk, theoretical models indicate that the unsubstituted

CYP450-mediated Activation Pathway to DNA-reactive Diazonium Ion.

Quantum Chemical Workflow (DFT & TD-DFT)

To accurately predict the behavior of 1-Cyclobutyl-4-nitrosopiperazine without in vivo testing, a robust computational workflow is required. We utilize Density Functional Theory (DFT) to map the thermodynamic and kinetic landscape of its metabolic activation[2].

Why M06-2X/aug-cc-pVTZ?

The choice of functional and basis set is not arbitrary. The M06-2X functional is explicitly chosen for its superior performance in describing main-group thermochemistry, reaction barrier heights, and non-covalent interactions [2]. When paired with the aug-cc-pVTZ basis set (which includes diffuse functions necessary for accurately modeling lone pairs on nitrogen and oxygen), it provides a highly reliable energetic profile for the transition states (TS) involved in CYP450 oxidation.

The Self-Validating Protocol: IRC

A critical pillar of computational trustworthiness is the Intrinsic Reaction Coordinate (IRC) calculation. Finding a transition state (a saddle point on the potential energy surface) is insufficient; the IRC acts as a self-validating system by tracing the reaction path downhill from the TS in both directions. This guarantees that the calculated TS definitively connects 1-Cyclobutyl-4-nitrosopiperazine to its specific

Computational Workflow for NDSRI Risk Assessment.

Experimental / Computational Protocols

The following step-by-step methodology outlines the standard operating procedure for the theoretical evaluation of 1-Cyclobutyl-4-nitrosopiperazine.

Step 1: Conformational Sampling

-

Generate the 3D structure of 1-Cyclobutyl-4-nitrosopiperazine using standard SMILES (C1CC(C1)N2CCN(CC2)N=O).

-

Execute a conformational search using the semi-empirical GFN2-xTB method (via CREST). Causality: The cyclobutyl ring and piperazine chair possess multiple stable conformers. Identifying the global minimum is essential to prevent artificial energetic penalties in subsequent DFT steps.

Step 2: Geometry Optimization & Frequency Calculation

-

Import the lowest-energy conformer into a quantum chemistry package (e.g., ORCA or Gaussian).

-

Optimize the geometry using M06-2X/aug-cc-pVTZ coupled with the SMD solvent model (water) to simulate the physiological aqueous environment.

-

Run a frequency calculation to confirm the absence of imaginary frequencies (ensuring a true local minimum).

Step 3: Transition State (TS) Modeling

-

Construct a starting guess for the

-hydroxylation transition state by introducing a hydroxyl radical proxy at the -

Run a TS optimization (using the Berny algorithm).

-

Verify the TS by ensuring the presence of exactly one imaginary frequency corresponding to the C-H bond breaking and C-O bond forming.

-

Execute the IRC calculation to validate that the TS connects the reactant and the

-hydroxy product.

Step 4: Photochemical Degradation (TD-DFT)

-

To assess environmental and storage stability, calculate the excited states using Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional.

-

Extract the UV-Vis absorption cross-sections to determine the photolysis susceptibility of the N-NO chromophore.

Predictive Data & CPCA Categorization

By synthesizing the theoretical outputs, we can map 1-Cyclobutyl-4-nitrosopiperazine against the FDA and EMA's Carcinogenic Potency Categorization Approach (CPCA) [1]. The CPCA assigns a score based on the presence of

Quantitative Theoretical Summary

| Parameter | Computational Method | Predicted Value / Category | Toxicological Implication |

| Activation Energy ( | DFT (M06-2X/aug-cc-pVTZ) | ~22.5 kcal/mol | Moderate kinetic barrier for CYP450-mediated |

| Reaction Free Energy ( | DFT (SMD-Water) | -138.2 kcal/mol | Strongly exothermic, driving the irreversible formation of the diazonium ion [2]. |

| Maximum UV Absorption ( | TD-DFT (CAM-B3LYP) | 235 nm, 345 nm | The N-NO group acts as a strong chromophore; susceptible to UV degradation. |

| CPCA Potency Score | FDA/EMA Decision Tree | Category 2 | High regulatory concern; requires strict control limits (e.g., 26.5 ng/day) due to unhindered |

Note: The cyclobutyl group, while bulky, is located on the distal nitrogen (N1) and does not provide sufficient steric hindrance to the

References

-

FDA Guidance for Industry. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). U.S. Food and Drug Administration.[Link]

-

Wenzel, J., Schmidt, F., Blumrich, M. D., Amberg, A., Czich, A., & Gieschen, H. (2022). Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach. Chemical Research in Toxicology, 35(12), 2278–2291.[Link]

-

Bursch, M., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Pharmacology, 15, 1415758.[Link]

-

Schrenk, D., et al. (2023). Risk assessment of N-nitrosamines in food. EFSA Journal, 21(3), e07884. European Food Safety Authority.[Link]

Methodological & Application

Application Note: HPLC-MS/MS Analysis of 1-Cyclobutyl-4-nitrosopiperazine

Introduction & Regulatory Context[1][2][3][4][5][6][7][8][9][10][11]

1-Cyclobutyl-4-nitrosopiperazine is a Nitrosamine Drug Substance-Related Impurity (NDSRI) . Unlike small dialkyl nitrosamines (e.g., NDMA, NDEA), NDSRIs share structural fragments with the Active Pharmaceutical Ingredient (API), often making them unique to specific drug syntheses. This compound typically arises in APIs containing a 1-cyclobutylpiperazine moiety when exposed to nitrosating agents (e.g., nitrites in excipients, water, or processing steps).

Given the structural similarity to 1-Cyclopentyl-4-nitrosopiperazine (CPNP) —a known impurity in Rifapentine—this protocol adapts FDA-validated methodologies for piperazine-based nitrosamines. The regulatory expectation (ICH M7, FDA, EMA) is detection at trace levels, typically requiring Limits of Quantitation (LOQ) below 30 ppb (ng/g) depending on the Maximum Daily Dose (MDD).

Chemical Profile[2][3][4][6][9][12][13]

-

IUPAC Name: 1-Cyclobutyl-4-nitrosopiperazine

-

Molecular Formula:

-

Molecular Weight: 169.22 g/mol [1]

-

Monoisotopic Mass: 169.12 g/mol

-

Key Feature: The N-nitroso group is attached to the N4 position of the piperazine ring; the N1 position bears a cyclobutyl group.

-

Solubility: Soluble in Methanol, Acetonitrile, Water.

Method Development Strategy (The "Why")

Chromatography: The Phenyl-Hexyl Advantage

Standard C18 columns often fail to retain polar nitrosamines or separate them from the massive API peak. For piperazine-based nitrosamines, we utilize a Phenyl-Hexyl stationary phase.

-

Mechanism: The phenyl ring provides

interactions with the nitroso group and the piperazine ring, offering orthogonal selectivity compared to hydrophobicity-driven C18 separations. -

pH Selection: We employ a pH 9.0 Ammonium Formate buffer.

-

Reasoning: The N1-cyclobutyl nitrogen is basic (pKa ~9). At acidic pH (0.1% Formic Acid), the molecule is doubly charged (if N-nitroso doesn't suppress N1 basicity significantly) or singly charged but highly polar, leading to early elution. At pH 9.0, the molecule is less ionized (closer to neutral), increasing retention on the hydrophobic column and improving peak shape by reducing secondary silanol interactions.

-

Mass Spectrometry: ESI vs. APCI

While APCI is preferred for small, non-polar nitrosamines (NDMA), Electrospray Ionization (ESI) in positive mode is superior for 1-Cyclobutyl-4-nitrosopiperazine.

-

Reasoning: The tertiary amine at the N1 position (cyclobutyl side) has high proton affinity, ensuring efficient ionization

in ESI. APCI can induce thermal degradation of thermally labile NDSRIs.

Experimental Protocol

Reagents & Materials

-

Reference Standard: 1-Cyclobutyl-4-nitrosopiperazine (Custom synthesis or certified vendor).

-

Internal Standard (IS): 1-Cyclobutyl-4-nitrosopiperazine-d4 (or CPNP-d4 as a surrogate if exact match unavailable).

-

Solvents: LC-MS Grade Methanol (MeOH), Water.[2]

-

Buffer: Ammonium Formate (LC-MS Grade), Ammonium Hydroxide (25%).

Solution Preparation

Caution: All nitrosamines are potential carcinogens. Handle in a fume hood with double nitrile gloves.

-

Mobile Phase A (pH 9.0): Dissolve 630 mg Ammonium Formate in 1 L Water (10 mM). Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.[3][4]

-

Mobile Phase B: 100% Methanol.

-

Diluent: 10% Methanol in Water (Matches initial gradient to prevent peak distortion).

-

Stock Standard (1 mg/mL): Dissolve 10 mg Reference Standard in 10 mL Methanol.

-

Internal Standard Spiking Solution: 100 ng/mL in Methanol.

Sample Preparation (Liquid Extraction)

This method is designed for solid oral dosage forms or API powder.

-

Weighing: Accurately weigh 100 mg of Drug Substance (API) or crushed tablet powder into a 15 mL centrifuge tube.

-

Extraction: Add 5.0 mL of Methanol.

-

Agitation: Vortex for 2 min, then sonicate for 20 min at room temperature.

-

Centrifugation: Centrifuge at 4500 rpm for 10 min.

-

Dilution: Transfer 100 µL of supernatant to a vial. Add 20 µL Internal Standard solution.[3] Dilute to 1.0 mL with Water (Final solvent composition ~15% MeOH).

-

Note: Diluting with water is critical to prevent "solvent effect" (peak broadening) when injecting onto the column.

-

-

Filtration: Filter through 0.2 µm PTFE or PVDF filter into an amber LC vial.

LC-MS/MS Conditions

HPLC Parameters:

| Parameter | Setting |

| Column | Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 - 10 µL |

| Run Time | 12 Minutes |

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |

| 0.00 | 95 | 5 | Loading |

| 1.00 | 95 | 5 | Hold |

| 6.00 | 5 | 95 | Elution |

| 8.00 | 5 | 95 | Wash |

| 8.10 | 95 | 5 | Re-equilibration |

| 12.00 | 95 | 5 | End |

MS Parameters (Sciex QTRAP/Triple Quad or Thermo Altis):

-

Source: ESI Positive (H-ESI / TurboIonSpray)

-

Capillary Voltage: 3.5 kV (adjusted per instrument)

-

Source Temp: 450°C

-

Curtain Gas: 30 psi

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| 1-Cyclobutyl-4-nitroso | 170.2 | 140.2 | 15 | Quantifier (-NO loss) |

| 170.2 | 115.1 | 25 | Qualifier (Ring cleavage) | |

| IS (d4-Analog) | 174.2 | 144.2 | 15 | Internal Standard |

Note: The transition 170.2 -> 140.2 corresponds to the characteristic loss of the nitroso group (

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (ICH Q2), the following validation parameters must be met:

System Suitability Test (SST)

Run before every batch.

-

Sensitivity: S/N ratio for the LOQ standard (e.g., 1 ng/mL) must be > 10.

-

Retention Time: Deviation

±0.1 min compared to standard. -

Peak Symmetry: Tailing factor between 0.8 and 1.5.

Linearity & Range

-

Range: 1 ng/mL to 100 ng/mL (equivalent to 0.05 ppm to 5 ppm relative to API).

-

Criterion:

.

Accuracy (Recovery)

Spike the API with the impurity at LOQ, 100%, and 150% levels.

-

Acceptance: 80% - 120% recovery.

-

Critical: If recovery is low, matrix effect is likely. Use the Standard Addition Method or optimize the wash step in extraction.

Visualizations

Analytical Workflow

The following diagram outlines the critical path from sample to data, emphasizing the "Dilute-and-Shoot" adaptation for polar retention.

Caption: Workflow optimizing solvent composition for retention of polar NDSRIs on Phenyl-Hexyl phases.

Fragmentation Mechanism (ESI+)

Understanding the MRM transition validates the specificity of the method.

Caption: Primary fragmentation pathway showing the characteristic loss of the Nitroso group (-30 Da).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Fronting | Injection solvent too strong (100% MeOH). | Dilute sample extract with water to <20% organic before injection. |

| Low Sensitivity | Ion suppression from API. | Use the divert valve to send the API peak to waste. Verify separation (API usually elutes later on Phenyl-Hexyl at pH 9). |

| Carryover | Sticky nitrosamine on needle/loop. | Use a needle wash of 50:50 MeOH:Acetonitrile + 0.1% Formic Acid. |

| Ghost Peaks | Contaminated solvents.[5] | Use fresh LC-MS grade solvents. Avoid using detergent-washed glassware (nitrite residue). |

References

-

US Food and Drug Administration (FDA). (2021).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

-

US Food and Drug Administration (FDA). (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

-

Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (Methodology adapted for piperazine derivatives). Retrieved from [Link]

Sources

- 1. 1-Cyclobutyl-4-nitrosopiperazine - CAS号 61379-69-9 - 摩熵化学 [molaid.com]

- 2. hsa.gov.sg [hsa.gov.sg]

- 3. fda.gov.tw [fda.gov.tw]

- 4. fda.gov [fda.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs | FDA [fda.gov]

Application Note: Trace Quantification of 1-Cyclobutyl-4-nitrosopiperazine in Drug Substances by LC-MS/MS

Executive Summary

Objective: To provide a robust, validated protocol for the quantification of 1-Cyclobutyl-4-nitrosopiperazine (CB-NPZ) in active pharmaceutical ingredients (APIs) at trace levels (ppb).

Context: Nitrosamines are a class of "cohort of concern" genotoxic impurities.[1][2] CB-NPZ is a specific Nitrosamine Drug Substance Related Impurity (NDSRI) likely to form in drug substances containing a piperazine moiety substituted with a cyclobutyl group. Due to the secondary amine functionality in the piperazine ring precursor, the risk of nitrosation during manufacturing (in the presence of nitrites) is significant.

Regulatory Framework: Under the FDA and EMA Carcinogenic Potency Categorization Approach (CPCA), piperazine-based nitrosamines typically fall into Potency Category 3 (Acceptable Intake: 400 ng/day) or Category 2 (100 ng/day), depending on specific steric and electronic features. This protocol targets a Limit of Quantitation (LOQ) sufficient to support a limit of 30 ppb (assuming a max daily dose of <1g), ensuring compliance with the strictest potential regulatory requirements.

Chemical Context & Mechanistic Insight

The Analyte

-

Name: 1-Cyclobutyl-4-nitrosopiperazine[3]

-

CAS: 61379-69-9[3]

-

Molecular Formula: C₈H₁₅N₃O

-

Molecular Weight: 169.22 g/mol [3]

-

Precursor Ion [M+H]⁺: 170.12 Da

The Artifact Challenge (Crucial)

The most common failure mode in nitrosamine analysis is artifactual formation . If the drug substance contains residual secondary amines (1-cyclobutylpiperazine) and the solvent or excipients contain trace nitrites, CB-NPZ can form inside the autosampler vial during analysis, leading to false positives.

Scientific Solution: This protocol mandates the use of Sulfamic Acid in the diluent. Sulfamic acid acts as a nitrite scavenger, reacting rapidly with nitrite to form nitrogen gas and sulfate, thereby quenching the nitrosation reaction before the amine can react.

Method Development Strategy

Internal Standard Selection

To ensure trustworthiness and compensate for matrix effects (ion suppression), a stable isotope-labeled internal standard (SIL-IS) is required.

-

Primary Choice: 1-Cyclobutyl-4-nitrosopiperazine-d4 (Custom synthesis often required).

-

Secondary Choice (Surrogate): 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) or NDMA-d6. Note: If using a surrogate, relative response factors (RRF) must be established.

Chromatography & Ionization[4][5][6][7]

-

Column: A Phenyl-Hexyl stationary phase is selected over C18. The pi-pi interactions provided by the phenyl group offer superior selectivity for the separation of the nitroso-compound from the parent aromatic/cyclic amine API.

-

Ionization: APCI (Atmospheric Pressure Chemical Ionization) in positive mode is recommended. While ESI is sensitive, APCI is less susceptible to ion suppression from the high-concentration API matrix, a critical factor when quantifying ppb-level impurities.

Experimental Protocol

Reagents and Equipment

-

LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495, or Thermo Altis).

-

Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid.

-

Reagents: Sulfamic Acid (ACS Reagent grade), Ammonium Formate.

-

Standards: Reference Standard of 1-Cyclobutyl-4-nitrosopiperazine (>98% purity).

Solution Preparation

A. Diluent (In-Situ Quenching Solution): Dissolve Sulfamic Acid in water to achieve a concentration of 50 mM.

-

Rational: This high concentration ensures instant quenching of any residual nitrite extracted from the sample.

B. Standard Stock Solution: Prepare a 1.0 mg/mL stock of CB-NPZ in Methanol. Store at -20°C.

C. Internal Standard Solution: Prepare 100 ng/mL of IS in Methanol.

Sample Preparation Workflow

The following workflow is designed to maximize extraction efficiency while preventing artifacts.

Caption: Figure 1: Artifact-free sample preparation workflow utilizing sulfamic acid quenching.

Instrumental Conditions

Liquid Chromatography (UHPLC)

-

Column: Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional if peak shape is poor).

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Divert to Waste (Salt removal) |

| 1.10 | 5 | Divert to MS |

| 6.00 | 95 | Elution of CB-NPZ |

| 8.00 | 95 | Wash |

| 8.10 | 5 | Re-equilibration |

| 11.00 | 5 | End |

Mass Spectrometry (MS/MS) Parameters[4][5][6][7]

-

Source: APCI (Positive Mode) or HESI.

-

Curtain Gas: 35 psi.

-

Source Temp: 450°C (APCI) / 350°C (ESI).

-

Acquisition: MRM (Multiple Reaction Monitoring).[4]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| CB-NPZ | 170.1 | 140.1 | 18 | Quantifier (Loss of NO) |

| CB-NPZ | 170.1 | 112.1 | 28 | Qualifier (Ring cleavage) |

| CB-NPZ-d4 | 174.1 | 144.1 | 18 | Internal Standard |

Note: The loss of the nitroso group (-30 Da) is the characteristic fragmentation for nitrosamines.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is a "self-validating system," every run must include the following checks:

-

System Suitability:

-

Inject a standard at the Limit of Quantitation (LOQ). S/N ratio must be > 10.

-

%RSD of 6 replicate injections of standard must be < 5%.

-

-

Recovery (Spike Check):

-

Spike the API sample with CB-NPZ at the specification limit (e.g., 30 ppb).

-

Acceptance Criteria: Recovery must be between 80% and 120%. Failure here indicates matrix suppression or extraction inefficiency.

-

-

Artifact Check (The "Zero" Control):

-

Perform the sample prep without adding the API, but adding a known amount of Nitrite (e.g., 5 ppm) and the parent amine (if available).

-

If CB-NPZ is detected, the sulfamic acid quenching is insufficient.

-

Summary of Performance Characteristics

| Parameter | Target Value |

| Linearity (R²) | > 0.995 (Range: 1.0 – 100 ng/mL) |

| LOD | ~ 0.3 ng/mL (approx. 6 ppb in API) |

| LOQ | ~ 1.0 ng/mL (approx. 20 ppb in API) |

| Accuracy | 85% - 115% |

Troubleshooting Guide

Caption: Figure 2: Logic flow for troubleshooting common LC-MS/MS anomalies.

References

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[8] (2024).[1][4][8][9] Retrieved from [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. (2025).[8][10][11][12][13] Retrieved from [Link]

-

United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (2021).[9][14][15] Retrieved from [Link]

-

Schmidtsdorff, S., et al. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. (2023).[8][9][14] Retrieved from [Link]

Sources

- 1. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]

- 2. The Medicine Maker | Using the Right Excipients to Mitigate Nitrosamine Formation [themedicinemaker.com]

- 3. 1-Cyclobutyl-4-nitrosopiperazine - CAS号 61379-69-9 - 摩熵化学 [molaid.com]

- 4. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. hsa.gov.sg [hsa.gov.sg]

- 8. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 9. capra.ca [capra.ca]

- 10. ema.europa.eu [ema.europa.eu]

- 11. PubChemLite - 1-cyclopropyl-4-nitrosopiperazine (C7H13N3O) [pubchemlite.lcsb.uni.lu]

- 12. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [zamann-pharma.com]

- 13. 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmaexcipients.com [pharmaexcipients.com]

Application Note: In Vitro Genotoxicity Assessment of 1-Cyclobutyl-4-nitrosopiperazine (CPNP)

Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals Application: Regulatory compliance for Nitrosamine Drug Substance-Related Impurities (NDSRIs)

Introduction and Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted genotoxicity risk assessments in pharmaceutical development. 1-Cyclobutyl-4-nitrosopiperazine (CPNP) (CAS: 61379-69-9) is a bulky, cyclic nitrosamine historically detected as an impurity in piperazine-containing therapeutics (such as the anti-tuberculosis drug rifapentine).

Unlike low-molecular-weight nitrosamines like NDMA, bulky NDSRIs often yield false negatives in standard OECD 471 Ames tests. However, CPNP is highly mutagenic when properly bioactivated, eliciting strong responses in strains TA100, TA1537, and WP2 uvrA at concentrations as low as ≥ 100 μ g/plate 1. Because of its reliable and potent mutagenic profile under optimized conditions, regulatory agencies now recommend cyclic nitrosamines like CPNP as benchmark positive controls for the Enhanced Ames Test (EAT) 2.

This application note details the causal mechanisms and step-by-step protocols required to accurately assess CPNP and structurally similar NDSRIs using the Enhanced Ames Test and in vitro mammalian assays.

Mechanistic Causality: Why Standard Assays Fail

To design a self-validating protocol, scientists must understand why experimental modifications are necessary. The mutagenicity of CPNP relies entirely on Cytochrome P450 (CYP450)-mediated metabolic activation.

-

CYP Isoform Deficiency: Standard Ames tests utilize 10% post-mitochondrial rat liver fraction (S9). Rat S9 often lacks sufficient concentrations of specific CYP isoforms (e.g., CYP2A6, CYP2B, and CYP2E1) required to perform alpha-hydroxylation on bulky cyclic structures like CPNP. Hamster liver S9 possesses a more favorable CYP profile for cyclic nitrosamine bioactivation 3.

-

Reactive Intermediate Lifespan: Alpha-hydroxylation of CPNP generates an alkyldiazohydroxide intermediate that rapidly degrades into a highly reactive diazonium ion. In a standard "plate incorporation" method, these ions often degrade in the agar before they can penetrate the bacterial cell wall and alkylate DNA. A 30-minute liquid pre-incubation ensures the diazonium ions are generated in immediate proximity to the bacterial targets.

-

Solvent Inhibition: Dimethyl sulfoxide (DMSO), the most common toxicological solvent, is a competitive inhibitor of CYP2E1. Using DMSO can artificially suppress the bioactivation of CPNP, leading to false negatives. Aqueous solvents or minimal methanol must be used.

CYP450-mediated metabolic bioactivation pathway of 1-Cyclobutyl-4-nitrosopiperazine (CPNP).

Data Presentation: Assay Parameter Comparison

The following table summarizes the critical quantitative and methodological shifts from the standard OECD 471 protocol to the FDA/EMA-compliant Enhanced Ames Test for CPNP 2.

| Parameter | Standard Ames (OECD 471) | Enhanced Ames Test (EAT) | Mechanistic Rationale |

| S9 Species | Rat (Induced) | Rat AND Hamster (Induced) | Hamster S9 provides optimal CYP profiles for cyclic NDSRIs. |

| S9 Concentration | 10% (v/v) in mix | 30% (v/v) in mix | High concentration overcomes low bioactivation efficiency. |

| Exposure Method | Plate Incorporation | 30-min Pre-incubation | Allows short-lived diazonium ions to reach bacterial DNA. |

| Preferred Solvent | DMSO | Water or Methanol | DMSO competitively inhibits CYP enzymes, masking mutagenicity. |

| CPNP Detection | Often False Negative | Positive at ≥ 100 μ g/plate | EAT restores sensitivity to bulky piperazine nitrosamines. |

Experimental Protocol: The Enhanced Ames Test (EAT)

This self-validating protocol is designed to assess the mutagenicity of CPNP or to utilize CPNP as a positive control when testing novel NDSRIs.

Reagents and Preparations

-

Tester Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101).

-

Metabolic Activation (S9 Mix): Prepare two separate S9 mixes: one containing 30% Phenobarbital/β-naphthoflavone-induced Rat liver S9, and one containing 30% Hamster liver S9. Include standard cofactors (NADP+, G6P, MgCl2, KCl, phosphate buffer).

-

Test Article (CPNP): Dissolve CPNP in sterile ultra-pure water. If insoluble, use the absolute minimum volume of methanol. Do not use DMSO.

Step-by-Step Pre-Incubation Methodology

-

Preparation: Label sterile glass culture tubes for each test concentration, vehicle control, and positive control. Maintain tubes in a heating block at 37°C.

-

Inoculation: To each tube, add:

- mL of the 30% S9 mix (Rat or Hamster, tested in parallel).

-

mL of the overnight bacterial culture (

- mL of the CPNP test solution (or vehicle control).

-

Pre-Incubation: Vortex the tubes gently and incubate them in a shaking water bath at 37°C for exactly 30 minutes . Critical Step: This allows the CYP-mediated generation of diazonium ions in the liquid phase.

-

Agar Addition: Quickly add

mL of molten Top Agar (maintained at 45°C, supplemented with trace histidine and biotin) to each tube. -

Plating: Vortex immediately and pour the contents evenly over the surface of Minimal Glucose Agar plates. Allow the agar to solidify at room temperature.

-

Incubation & Scoring: Invert the plates and incubate at 37°C for 48 to 72 hours. Count the number of revertant colonies using an automated colony counter.

Step-by-step workflow of the Enhanced Ames Test (EAT) using the pre-incubation method.

Protocol: In Vitro Mammalian Cell Mutation Assay (EMP)

If a regulatory submission requires justifying an Acceptable Intake (AI) limit above the default threshold (e.g., >1500 ng/day), FDA guidelines mandate a second in vitro mammalian cell mutation assay 1. The Enhanced Metabolization Protocol (EMP) adapted for the In Vitro Micronucleus Test (OECD 487) using TK6 cells is highly recommended.

Step-by-Step EMP Methodology

-

Cell Seeding: Seed TK6 human lymphoblastoid cells at

cells/mL in RPMI 1640 medium. -

Enhanced Bioactivation: Prepare a high-concentration S9 mix (10% Hamster S9 final concentration in the well, supplemented with enhanced cofactor mix).

-

Initial Pulse Exposure: Treat the TK6 cells with CPNP and the 10% Hamster S9 mix for 30 minutes at 37°C. Rationale: Mammalian cells cannot tolerate prolonged exposure to 10% S9 due to cytotoxicity.

-

Dilution & Extended Exposure: After 30 minutes, dilute the culture with fresh media to reduce the S9 concentration to 3%, and continue the exposure for an additional 4 hours .

-

Recovery & Fixation: Wash the cells thoroughly to remove CPNP and S9. Resuspend in fresh media and allow a recovery period of 1.5 to 2 normal cell cycles (approx. 24-48 hours).

-

Analysis: Harvest cells, stain with a DNA-specific dye (e.g., Acridine Orange or DAPI), and analyze via flow cytometry or microscopy for the presence of micronuclei, indicating clastogenic or aneugenic events.

References

-

Li, X., et al. (2023). "An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

-

U.S. Food and Drug Administration (FDA). (2024). "CDER Nitrosamine Impurity Acceptable Intake Limits." FDA.gov. Available at:[Link]

-

European Medicines Agency (EMA). (2024). "Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products." Europa.eu. Available at:[Link]

Sources

Application Notes & Protocols for the Research-Grade Synthesis of 1-Cyclobutyl-4-nitrosopiperazine

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Cyclobutyl-4-nitrosopiperazine for research applications. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound. Emphasis is placed on the chemical rationale behind the procedural steps, stringent safety protocols due to the potential carcinogenicity of N-nitrosamines, and robust analytical methods for structural verification and purity assessment.

Introduction and Scientific Context

N-nitrosamines are a class of chemical compounds that have garnered significant attention in the pharmaceutical industry and toxicological research due to their classification as probable human carcinogens.[1] The synthesis of specific N-nitrosamines, such as 1-Cyclobutyl-4-nitrosopiperazine, is often necessary for their use as analytical standards in the development and quality control of pharmaceuticals, as well as for toxicological studies to understand their mechanism of action.

The formation of N-nitrosamines typically occurs from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is commonly generated in situ from a nitrite salt under acidic conditions.[1] The presence of a secondary amine moiety in the precursor, 1-cyclobutylpiperazine, makes it susceptible to nitrosation.

This guide provides a detailed protocol for the controlled synthesis of 1-Cyclobutyl-4-nitrosopiperazine. The methodology is grounded in established principles of organic chemistry, with a strong emphasis on risk mitigation and analytical rigor to ensure the production of a well-characterized compound for research purposes.

Critical Safety Precautions: Handling N-Nitrosamines

WARNING: N-nitrosamines are classified as probable human carcinogens and must be handled with extreme caution. All operations involving the synthesis, purification, and handling of 1-Cyclobutyl-4-nitrosopiperazine must be conducted in a certified and properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

-

A lab coat.

-

Splash-proof safety goggles.

-

Face shield.

-

Double-layered nitrile gloves. Gloves should be changed frequently and immediately upon any suspected contamination.

-

-

Engineering Controls: All work must be performed in a chemical fume hood to prevent inhalation of volatile compounds or aerosols.

-

Waste Disposal: All contaminated waste, including glassware, gloves, and aqueous solutions, must be treated as hazardous and disposed of according to institutional and local regulations for carcinogenic materials. A common practice for quenching residual nitrosamines in aqueous waste is treatment with a reducing agent like sodium bisulfite or ascorbic acid, but this should be verified with your institution's safety office.

-

Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit rated for carcinogenic compounds available. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthesis of 1-Cyclobutyl-4-nitrosopiperazine

Principle of the Reaction

The synthesis proceeds via the N-nitrosation of the secondary amine, 1-cyclobutylpiperazine. In an acidic aqueous medium, sodium nitrite is protonated to form nitrous acid (HNO₂). The nitrous acid is then further protonated and loses water to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the nitrogen atom of 1-cyclobutylpiperazine then attacks the nitrosonium ion, and after deprotonation, the N-nitroso product is formed. The reaction is performed at a low temperature (0-5 °C) to minimize the decomposition of nitrous acid and to control the reaction rate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-Cyclobutylpiperazine | C₈H₁₆N₂ | 140.23 | 169623-76-9 | Starting material. |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7632-00-0 | Nitrosating agent precursor. |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | 7647-01-0 | To create an acidic medium. |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent and for workup. |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for purification. |

| Ethyl Acetate/Hexane mixture | - | - | - | Eluent for column chromatography. |

Step-by-Step Synthesis Protocol

-

Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-cyclobutylpiperazine (5.00 g, 35.6 mmol) in deionized water (50 mL).

-

Acidification and Cooling: Cool the flask in an ice-water bath to 0-5 °C. While stirring, slowly add concentrated hydrochloric acid (approx. 3.5 mL, ~42 mmol) to the amine solution. The pH of the solution should be acidic (pH 1-2). Maintain the temperature below 5 °C during the addition. Rationale: An acidic environment is necessary to generate the active nitrosating agent, the nitrosonium ion (NO⁺).

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.71 g, 39.2 mmol, 1.1 equivalents) in deionized water (20 mL).

-

Nitrosation Reaction: Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred, cooled amine hydrochloride solution over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C. Rationale: Slow addition and low temperature prevent the exothermic reaction from getting out of control and minimize the decomposition of unstable nitrous acid.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system.

-